3-fluoro-N-(2-methylpropyl)aniline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
3-fluoro-N-(2-methylpropyl)aniline |
InChI |
InChI=1S/C10H14FN/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
LHBRVAHSAPBNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC(=CC=C1)F |
Origin of Product |
United States |
Advanced Catalytic Systems:the Development of Novel Catalysts is a Key Area for Future Improvement.
For C-F Bond Formation: Palladium-catalyzed fluorination of arylboronic acid derivatives is an emerging strategy that allows for the synthesis of functionalized aryl fluorides under milder conditions and on a larger scale. pharmtech.com Further research into silver-catalyzed cross-coupling reactions also shows promise for C-F bond formation. pharmtech.com
For N-Alkylation: The use of zeolite catalysts in the gas-phase reaction of anilines with N,N-dialkylanilines has demonstrated high selectivity for the formation of mono-alkylated products, which could be adapted to minimize the formation of N,N-diisobutyl-3-fluoroaniline. google.com Similarly, γ-Al₂O₃ catalysts are effective for the N-alkylation of anilines with alcohols in the gas phase, offering a potentially cost-effective and scalable method. google.com
Novel Synthetic Pathways:moving Beyond Traditional Multi Step Sequences, New One Pot or Tandem Reactions Offer Significant Advantages in Terms of Step Economy and Efficiency.
Reductive Cross-Coupling: A highly promising strategy is the direct reductive cross-coupling of nitroarenes. rsc.org This approach could potentially synthesize the target molecule by reacting 1-fluoro-3-nitrobenzene (B1663965) with isobutyraldehyde (B47883) in a single step, using a suitable reducing agent and catalyst. This method avoids the pre-synthesis and isolation of 3-fluoroaniline (B1664137), representing a more efficient protocol. rsc.org
Direct C-H Amination: Recent breakthroughs in C-H activation offer another exciting frontier. A novel approach utilizes a dearomative (3+2) cycloaddition reaction to achieve the direct C-H amination of unactivated arenes. acs.org Adapting such a methodology could, in principle, allow for the direct formation of the C-N bond on a fluorinated benzene (B151609) ring, bypassing the need for a nitro or halo precursor.
Process Optimization:future Efforts Will Also Focus on Optimizing Reaction Conditions to Be More Environmentally Friendly and Cost Effective. This Includes the Use of Greener Solvents, Reducing Reaction Temperatures, and Minimizing Waste Through Higher Selectivity.google.comthe Development of Continuous Flow Processes for Both the Fluorination and N Alkylation Steps Could Also Enhance Safety, Scalability, and Consistency.
Advanced Spectroscopic and Structural Elucidation Studies of 3 Fluoro N 2 Methylpropyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, providing information about the structure and connectivity of atoms within a molecule.
The ¹H NMR spectrum of 3-fluoro-N-(2-methylpropyl)aniline would be expected to show distinct signals for each type of proton in the molecule. The aromatic region would likely display complex multiplets for the protons on the fluorinated benzene (B151609) ring. The chemical shifts and coupling patterns of these aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The isobutyl group would exhibit characteristic signals: a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the nitrogen. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet.
Hypothetical ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 6.2 - 7.2 | m | |
| NH | 3.5 - 4.5 | br s | |
| CH₂ | 2.9 - 3.2 | d | ~7 |
| CH | 1.8 - 2.1 | m | ~7 |
This table is a hypothetical representation and is not based on experimental data.
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The aromatic region would show six distinct signals for the carbons of the benzene ring. The carbon atom attached to the fluorine (C-F) would exhibit a large one-bond coupling constant (¹JCF), and its chemical shift would be significantly influenced by the fluorine atom. The other aromatic carbons would show smaller couplings to the fluorine. The isobutyl group would display three signals corresponding to the methylene, methine, and methyl carbons.
Hypothetical ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C-F | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| C-N | 148 - 152 |
| Aromatic C-H | 100 - 130 |
| CH₂ | 50 - 55 |
| CH | 28 - 32 |
This table is a hypothetical representation and is not based on experimental data.
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the nature and position of the other substituents.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for the definitive assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the isobutyl group and the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
HRMS would be used to determine the exact mass of the molecular ion with high precision. This would allow for the unambiguous determination of the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways would include the loss of the isobutyl group, cleavage of the C-N bond, and fragmentation of the aromatic ring.
Hypothetical Fragmentation Data for this compound
| m/z | Possible Fragment |
|---|---|
| [M]+ | C₁₀H₁₄FN⁺ |
| [M-15]+ | [C₉H₁₁FN]⁺ |
| [M-43]+ | [C₆H₆FN]⁺ |
This table is a hypothetical representation and is not based on experimental data.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and elucidating the structure of analytes. For this compound, ESI-MS analysis is expected to show a prominent protonated molecular ion peak [M+H]⁺ due to the basic nature of the secondary amine group.
The fragmentation pattern in the mass spectrum can provide significant structural information. Key fragmentation pathways for N-alkylated anilines typically involve the cleavage of the N-alkyl bond. For this compound, the loss of the isobutyl group would be a primary fragmentation event. The stability of the resulting fragments is a crucial factor in determining the fragmentation pattern. High-resolution mass spectrometry can further confirm the elemental composition of the parent ion and its fragments. nih.gov
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 182.1294 | Protonated molecular ion |
| [M-C₄H₉]⁺ | 125.0641 | Loss of the isobutyl group |
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, is essential for identifying functional groups and providing insights into the conformational isomers of a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. The N-H stretching vibration of the secondary amine is expected to appear as a single, sharp band in the region of 3300-3500 cm⁻¹. The C-F stretching vibration will be a strong band, typically observed in the 1200-1350 cm⁻¹ range.
Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching from the isobutyl group will appear just below 3000 cm⁻¹. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region. The aromatic C=C stretching vibrations will produce a series of bands between 1450 and 1600 cm⁻¹. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-F | Stretching | 1200 - 1350 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the ring breathing mode, are often strong in the Raman spectrum. The symmetric vibrations of the molecule are typically more intense in Raman than in IR spectra. For this compound, the C-F stretching vibration is also expected to be Raman active. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.netnih.gov
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring | Breathing | ~1000 |
| C-H (aromatic) | Stretching | > 3000 |
| C-H (aliphatic) | Stretching | < 3000 |
| C-F | Stretching | 1200 - 1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of substituted anilines. nih.gov The primary absorption band, arising from the π → π* transition of the benzene ring, is influenced by the amino and fluoro substituents. The lone pair of electrons on the nitrogen atom of the amine group can interact with the π-system of the aromatic ring, leading to a red shift (bathochromic shift) of the absorption maximum (λmax) compared to benzene.
The fluorine atom, being an electron-withdrawing group, may cause a slight blue shift (hypsochromic shift). The position of λmax will be the result of the combined electronic effects of both substituents. researchgate.netresearchgate.netacs.org
| Transition | Expected λmax (nm) | Description |
| π → π | 240 - 260 | Primary absorption band of the substituted benzene ring. |
| n → π | 280 - 320 | Weaker band due to the non-bonding electrons of the nitrogen atom. |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are vital for the separation, purification, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of aromatic amines like this compound. thermofisher.comhelsinki.fi Reversed-phase HPLC, using a C18 or C8 column, is commonly employed for the separation of such compounds.
A typical mobile phase would consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.com The composition of the mobile phase can be optimized to achieve good resolution and peak shape. nih.govchromatographyonline.com Detection is usually carried out using a UV detector set at the λmax of the compound. HPLC can be used to determine the purity of a sample of this compound and to isolate it from reaction mixtures or impurities. bldpharm.comnih.gov
| Parameter | Typical Condition |
| Column | C18 or C8 reversed-phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detection | UV at λmax (e.g., ~254 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
Gas Chromatography (GC)
General methodologies for the gas chromatographic analysis of anilines often employ fused silica (B1680970) capillary columns with various stationary phases. A nitrogen-phosphorus detector (NPD) is frequently utilized for its sensitivity and selectivity towards nitrogen-containing compounds. However, without specific experimental data for this compound, a detailed discussion of its chromatographic behavior is not possible at this time.
Computational and Theoretical Investigations of 3 Fluoro N 2 Methylpropyl Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and a wide array of associated properties.
Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost. It is particularly effective for calculating the ground state properties of molecules. In a typical DFT study of 3-fluoro-N-(2-methylpropyl)aniline, the molecule's geometry would be optimized to find its lowest energy conformation. This optimization is often performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which provides a good description of electron distribution. thaiscience.infonih.gov
Once the optimized geometry is obtained, various ground state properties can be calculated. These include the total energy, dipole moment, and the energies of the frontier molecular orbitals. These parameters are crucial for understanding the molecule's stability, polarity, and kinetic stability.
Interactive Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311G)
| Property | Predicted Value | Unit |
| Total Energy | -501.45 | Hartrees |
| Dipole Moment | 2.18 | Debye |
| Point Group | C1 |
Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net While often more computationally demanding than DFT for the same level of accuracy in electron correlation, they provide a foundational approach to electronic structure determination. These methods are valuable for providing a "from-scratch" calculation of the molecular wavefunction. The results from ab initio calculations can be used to corroborate findings from DFT or can be employed in post-Hartree-Fock methods to achieve very high accuracy, which is essential for benchmarking other computational techniques.
Molecular Orbital Analysis of this compound
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important as they govern the molecule's reactivity. thaiscience.info
The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. thaiscience.info For this compound, the HOMO is expected to be primarily localized on the aniline (B41778) ring and the nitrogen atom of the amino group. This is due to the electron-donating nature of the amino group, which increases the electron density on the aromatic ring. researchgate.netresearchgate.net The fluorine atom, being electronegative, would have a lesser contribution to the HOMO.
Conversely, the LUMO is anticipated to be distributed across the antibonding π* orbitals of the benzene (B151609) ring. The energy of these orbitals indicates the propensity of the molecule to accept an electron. The specific energies of the HOMO and LUMO are key outputs of DFT calculations.
Interactive Table 2: Predicted Frontier Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -5.25 | Primarily located on the aniline ring and N atom |
| LUMO | -0.31 | Primarily located on the π* system of the benzene ring |
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and stability of a molecule. thaiscience.info A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests that the molecule is more polarizable and reactive. thaiscience.info
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors include electronegativity (χ), chemical potential (μ), hardness (η), and softness (S).
Interactive Table 3: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value (eV) |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.94 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2.78 |
| Hardness (η) | (ELUMO - EHOMO)/2 | 2.47 |
| Softness (S) | 1 / (2η) | 0.202 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. uba.arnih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). scirp.orgscirp.org
In this compound, significant intramolecular interactions are expected. The most prominent would be the delocalization of the lone pair of electrons from the nitrogen atom (a donor orbital) into the antibonding π* orbitals of the phenyl ring (acceptor orbitals). This n → π* interaction is characteristic of aniline and its derivatives and is a major contributor to the molecule's electronic properties. Other notable interactions would involve the fluorine atom's lone pairs and the σ bonds of the isobutyl group.
Interactive Table 4: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* (C1-C6) | 45.8 | n → π |
| LP (1) N | π (C2-C3) | 15.2 | n → π |
| π (C1-C6) | π (C2-C3) | 20.5 | π → π |
| LP (2) F | σ (C2-C3) | 2.1 | n → σ |
| σ (C-H)isobutyl | σ (N-C) | 1.5 | σ → σ* |
Electrostatic Potential (MEP) Surface Mapping for Identification of Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto a constant electron density surface, where different colors represent varying potential values. Typically, red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents the most positive potential, indicating sites for nucleophilic attack. Green and yellow colors usually denote regions with intermediate potential.
For this compound, the MEP surface would highlight the key reactive sites. The nitrogen atom of the secondary amine group is expected to be a region of high electron density, rendering it a primary site for electrophilic attack. This is due to the lone pair of electrons on the nitrogen. The fluorine atom, being highly electronegative, will also create a region of negative potential. Conversely, the hydrogen atom of the N-H group will exhibit a positive electrostatic potential, making it a potential site for nucleophilic interaction. The aromatic ring itself will show a distribution of charge, with the carbon atoms' potentials being influenced by the activating amino group and the deactivating fluoro substituent.
The MEP analysis allows for a qualitative prediction of how the molecule will interact with other chemical species. The regions of negative potential (red/yellow) are indicative of where protonation or interaction with a Lewis acid is most likely to occur. The positive regions (blue) highlight the acidic protons and areas susceptible to attack by a Lewis base.
Table 1: Predicted Electrostatic Potential (MEP) Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Inferred Reactivity |
| Nitrogen Atom (Amine) | Highly Negative (Red) | Prone to Electrophilic Attack |
| Fluorine Atom | Negative (Yellow/Orange) | Electrophilic Interaction Site |
| Amine Hydrogen (N-H) | Highly Positive (Blue) | Prone to Nucleophilic Attack |
| Aromatic Ring | Varied (Green/Yellow) | Susceptible to Electrophilic Substitution |
Prediction of Spectroscopic Parameters through Advanced Computational Models
Advanced computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting various spectroscopic parameters of molecules. These predictions are crucial for interpreting experimental spectra and confirming the molecular structure. For this compound, computational methods can provide valuable insights into its vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the fundamental modes of the molecule. For this compound, characteristic vibrational modes would include the N-H stretching of the secondary amine, C-N stretching, C-F stretching, and various aromatic C-H and C-C stretching and bending modes. The calculated frequencies, when scaled by an appropriate factor, typically show good agreement with experimental data.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations provide a theoretical NMR spectrum that can be compared with experimental results for structural elucidation. The predicted chemical shifts for the aromatic protons and carbons would be influenced by the electron-donating nature of the N-(2-methylpropyl)amino group and the electron-withdrawing nature of the fluorine atom.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, the predicted spectrum would likely show π → π* transitions characteristic of the substituted benzene ring.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value (Illustrative) | Assignment |
| Vibrational Frequency (FT-IR) | ~3400 cm⁻¹ | N-H Stretch |
| Vibrational Frequency (FT-IR) | ~1250 cm⁻¹ | C-F Stretch |
| ¹H NMR Chemical Shift | ~3.6 ppm | N-H Proton |
| ¹³C NMR Chemical Shift | ~160 ppm (ipso-C) | Carbon attached to Fluorine |
| Electronic Transition (UV-Vis) | ~250 nm | π → π* Transition |
Conformational Analysis and Isomerism in this compound
The presence of the flexible N-(2-methylpropyl) group in this compound gives rise to multiple possible conformations. Conformational analysis is essential to identify the most stable three-dimensional arrangement of the molecule, which in turn governs its physical and chemical properties. Computational methods, such as potential energy surface (PES) scans, are used to explore the conformational landscape by systematically rotating the rotatable bonds.
The key rotatable bonds in this compound are the C(aryl)-N bond and the N-C(alkyl) bond. Rotation around these bonds leads to different spatial orientations of the isobutyl group relative to the fluorophenyl ring. The stability of these conformers is determined by a balance of steric hindrance and electronic interactions. For instance, steric clash between the isobutyl group and the fluorine atom or the hydrogen atoms on the aromatic ring can lead to higher energy conformations.
Computational analysis can identify the global minimum energy conformer, as well as other low-energy isomers that may be present in equilibrium. The relative energies of these conformers can be used to estimate their population distribution at a given temperature. Understanding the preferred conformation is crucial for predicting the molecule's shape and how it might interact with biological targets or other molecules.
Table 3: Hypothetical Conformational Isomers of this compound and their Relative Energies
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Predicted Population (%) |
| A (Global Minimum) | ~180° (anti-periplanar) | 0.00 | ~75 |
| B (Gauche) | ~60° | 1.5 | ~20 |
| C (Eclipsed) | ~0° | 5.0 | <5 |
Investigation of Solvent Effects on Electronic Properties and Reactivity Profiles
The electronic properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the solute molecule. These models treat the solvent as a continuous medium with a specific dielectric constant.
For this compound, changing the solvent polarity is expected to alter its electronic structure and reactivity. In a polar solvent, the molecule's dipole moment is likely to increase, indicating a greater separation of charge. This can affect the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the molecule's reactivity and its UV-Vis absorption spectrum (solvatochromism).
The reactivity profile, as indicated by the MEP surface, can also be modified by the solvent. For instance, the negative potential around the nitrogen and fluorine atoms might be stabilized in a polar protic solvent through hydrogen bonding, which could modulate their reactivity. Similarly, the positive potential on the amine hydrogen would be influenced by the solvent's ability to act as a hydrogen bond acceptor. Understanding these solvent effects is crucial for predicting the behavior of this compound in different reaction media.
Table 4: Illustrative Solvent Effects on the Properties of this compound
| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) | Predicted λmax (nm) |
| Gas Phase | 1 | 2.5 | 248 |
| Toluene | 2.4 | 2.8 | 250 |
| Dichloromethane | 8.9 | 3.5 | 252 |
| Ethanol | 24.6 | 4.2 | 255 |
Derivative Chemistry and Advanced Functionalization Strategies Employing 3 Fluoro N 2 Methylpropyl Aniline
Synthesis of Novel N-Substituted Aniline (B41778) Derivatives
The secondary amine functionality of 3-fluoro-N-(2-methylpropyl)aniline is a prime target for derivatization, allowing for the introduction of a wide array of substituents that can modulate the molecule's steric and electronic properties.
Directed Alkylation and Acylation of the Amine Nitrogen
The nitrogen atom of this compound can be readily alkylated or acylated to yield a diverse range of tertiary amine and amide derivatives.
N-Alkylation: The direct alkylation of secondary amines like N-isobutylaniline can be challenging due to the potential for overalkylation, leading to the formation of quaternary ammonium (B1175870) salts. youtube.com However, controlled N-alkylation can be achieved using various methodologies. One common approach is reductive amination, where the aniline is reacted with an aldehyde or ketone in the presence of a reducing agent. For instance, the reductive alkylation of 2-ethyl-6-methylaniline (B166961) with methoxyacetone (B41198) using a platinum-on-carbon catalyst has been reported. google.com A similar strategy could be applied to this compound.
Recent advancements in catalysis have provided more selective methods. For example, nitrile-substituted N-heterocyclic carbene (NHC) complexes of iridium(III) and ruthenium(II) have been shown to be effective catalysts for the N-alkylation of anilines with alcohols, which act as environmentally benign alkylating agents. nih.gov These reactions often proceed under solvent-free conditions, offering a green alternative to traditional methods. nih.gov Another approach involves the use of metal-organic frameworks (MOFs), such as a bipyridyl cobalt catalyst supported on a Zr-MOF, which has demonstrated high efficacy in the N-alkylation of aniline with benzyl (B1604629) alcohol. rsc.org
N-Acylation: The acylation of the amine nitrogen in anilines is a fundamental transformation that leads to the formation of amides. In the case of 3-fluoroaniline (B1664137), it readily reacts with acetic anhydride (B1165640) to produce N-(3-fluorophenyl)acetamide. chemicalbook.com This reaction is typically straightforward and can be adapted for this compound using a variety of acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. The resulting amides can serve as key intermediates for further functionalization or as final target molecules.
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Aniline Derivatives This table presents data for analogous compounds due to the lack of specific literature on this compound.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Ethyl-6-methylaniline | Methoxyacetone, Pt/C, H₂, Acid cocatalyst, 20-80°C | 2-Ethyl-6-methyl-N-(1'-methoxy-2'-propyl)aniline | Not specified | google.com |
| Aniline | Benzyl alcohol, NHC-Ir(III) catalyst, KOtBu, solvent-free | N-Benzylaniline | High | nih.gov |
| Aniline | Benzyl alcohol, Co@UiO-67 MOF catalyst | N-Benzylaniline | Excellent | rsc.org |
| 3-Fluoroaniline | Acetic anhydride | N-(3-Fluorophenyl)acetamide | Not specified | chemicalbook.com |
Intramolecular Cyclization Reactions Involving the Amino Group
The amino group of this compound and its derivatives can participate in intramolecular cyclization reactions to construct various heterocyclic systems, which are prevalent in medicinal chemistry. A prominent example is the synthesis of quinolines.
Several classic methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize aniline derivatives as starting materials. pharmaguideline.comnumberanalytics.comiipseries.orguop.edu.pkorganic-chemistry.org For instance, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. numberanalytics.comuop.edu.pk Substituted anilines yield correspondingly substituted quinolines. pharmaguideline.com The Combes synthesis, another example, involves the condensation of an arylamine with a 1,3-dicarbonyl compound followed by acid-catalyzed cyclization. pharmaguideline.com
More contemporary methods often employ transition metal catalysis. Gold(I)-catalyzed intramolecular cyclization of 2-alkynyl-N-propargylanilines is a known route to complex heterocyclic structures. researchgate.net While this specific substrate is a more complex derivative, it highlights the potential for the nitrogen atom of an N-alkylaniline to act as a nucleophile in cyclization reactions. Another strategy involves the intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base, demonstrating an enantioselective pathway to cyclic compounds. rsc.org Furthermore, enantioselective intramolecular tandem cyclization of o-alkynylbenzamides can be achieved using a chiral phosphoric acid catalyst to generate spiro-isoindolinone-indoles. rsc.org These examples underscore the versatility of the amino group in constructing diverse heterocyclic frameworks.
Introduction of Additional Functional Groups to the Aromatic Ring System
The fluorine-substituted benzene (B151609) ring of this compound is amenable to further functionalization through electrophilic aromatic substitution and other modern synthetic techniques.
Controlled Halogenation and Nitration Studies
Halogenation: The introduction of additional halogen atoms onto the aromatic ring can significantly influence the electronic properties and metabolic stability of the molecule. The halogenation of anilines is a well-established process. For instance, the bromination of 3-fluoroaniline has been reported. google.com Mechanochemical methods, such as ball milling, have been developed for the selective halogenation of azobenzenes and acetanilides using N-halosuccinimides, sometimes in the presence of a palladium catalyst. beilstein-journals.org A novel approach for the regioselective halogenation of N,N-dialkylanilines involves their conversion to the corresponding N-oxides, followed by treatment with thionyl chloride or thionyl bromide to yield ortho-chloro or para-bromo derivatives, respectively. nih.gov This method offers a controlled way to introduce halogens into electron-rich aromatic systems. nih.gov
Nitration: Nitration of the aromatic ring introduces a versatile nitro group that can be further transformed into other functional groups, such as an amino group. The nitration of p-fluoroaniline to 4-fluoro-3-nitroaniline (B182485) has been achieved under anhydrous conditions using a mixture of nitric and sulfuric acids. google.com For fluorotoluenes, regioselective nitration has been accomplished using solid acid catalysts and 70% nitric acid, offering a cleaner, more environmentally friendly process. rsc.org For instance, the nitration of 3-fluorotoluene (B1676563) with this system yielded a mixture of 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene. rsc.org These findings suggest that the nitration of this compound would likely occur at positions ortho or para to the activating amino group, with the fluorine atom also influencing the regioselectivity.
Table 2: Examples of Halogenation and Nitration on Aniline Derivatives This table presents data for analogous compounds due to the lack of specific literature on this compound.
| Starting Material | Reagents and Conditions | Product(s) | Yield/Selectivity | Reference |
| 4-Fluoroaniline (B128567) | HNO₃, H₂SO₄ (anhydrous) | 4-Fluoro-3-nitroaniline | High yield | google.com |
| 3-Fluorotoluene | 70% HNO₃, H-beta catalyst, 60°C | 3-Fluoro-6-nitrotoluene & 3-Fluoro-4-nitrotoluene | >79% conversion; 67% and 30% selectivity, respectively | rsc.org |
| N,N-Dimethylaniline-N-oxide | Thionyl chloride | 2-Chloro-N,N-dimethylaniline | High selectivity | nih.gov |
| N,N-Dimethylaniline-N-oxide | Thionyl bromide | 4-Bromo-N,N-dimethylaniline | Exclusive product | nih.gov |
Directed Ortho-Metalation Strategies for Aromatic Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orguwindsor.ca This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position, forming an aryllithium intermediate that can then be quenched with various electrophiles. wikipedia.orgharvard.edu The secondary amine group in this compound, or more effectively, a derivatized form such as an amide or a carbamate (B1207046), can serve as a DMG. wikipedia.orgorganic-chemistry.orgharvard.edu
The N,N-dialkylamino group is considered a moderate DMG, while amide and carbamate groups are strong DMGs. organic-chemistry.org The fluorine atom itself is also a weak DMG. In this compound, the interplay between the amino and fluoro groups would determine the site of metalation. Derivatizing the amine to an amide would likely lead to deprotonation at the position ortho to the amide, which is also ortho to the fluorine (the C2 position). This strategy allows for the precise introduction of a wide range of functional groups, including alkyl, silyl, carboxyl, and other moieties, by reacting the aryllithium intermediate with the corresponding electrophiles.
Exploration of Bioisosteric Replacements in this compound Analogues
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce broadly similar biological effects, is a cornerstone of medicinal chemistry. wikipedia.orgprinceton.educambridgemedchemconsulting.com The fluorine atom in this compound is a classic bioisostere for a hydrogen atom. wikipedia.org Its introduction can block sites of metabolic oxidation, thereby increasing a drug candidate's half-life. wikipedia.org The unique properties of fluorine, such as its high electronegativity and relatively small size, can also modulate pKa, conformation, and binding interactions. selvita.comnih.gov
Further bioisosteric modifications of the this compound scaffold could involve:
Replacement of the fluorine atom: Other halogens (Cl, Br) could be introduced, or non-classical bioisosteres such as a cyano or trifluoromethyl group could be explored.
Modification of the N-isobutyl group: This alkyl chain can be altered to include other branched or cyclic structures to probe different binding pockets. The isobutyl group itself can be considered a bioisostere for other lipophilic moieties.
Replacement of the aniline core: The entire fluoro-substituted phenyl ring could be replaced with a bioisosteric heterocyclic ring system to explore new chemical space and potentially improve properties such as solubility or metabolic stability.
The strategic application of bioisosteric replacements can lead to the optimization of lead compounds, enhancing their pharmacological profiles while potentially mitigating toxicity. wikipedia.orgCurrent time information in Bangalore, IN.
Utility as a Building Block in Multi-Component Reaction Design
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. frontiersin.org These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate diverse molecular scaffolds, making them highly valuable in drug discovery and materials science. thieme-connect.de Anilines are frequently employed as key components in a variety of MCRs, and the specific structural features of this compound make it a promising candidate for such transformations.
The potential application of this compound in a hypothetical Ugi reaction is illustrated below. The products of such reactions, with their inherent structural diversity, can be valuable for creating libraries of compounds for high-throughput screening in drug discovery programs. researchgate.net
| Component A (Aldehyde) | Component B (Amine) | Component C (Isocyanide) | Component D (Carboxylic Acid) | Hypothetical Product |
| Benzaldehyde | This compound | tert-Butyl isocyanide | Acetic acid | 2-acetamido-N-(tert-butyl)-N-(3-fluorophenyl)-3-phenylpropanamide |
| Isobutyraldehyde (B47883) | This compound | Cyclohexyl isocyanide | Propionic acid | N-(cyclohexyl)-N-(3-fluorophenyl)-2-(propionamido)butanamide |
| Formaldehyde | This compound | Benzyl isocyanide | Benzoic acid | 2-(benzamido)-N-benzyl-N-(3-fluorophenyl)acetamide |
Similarly, in a Passerini three-component reaction (P-3CR), while typically employing primary amines, modifications of the reaction conditions or the use of specific catalysts could potentially enable the participation of secondary anilines like this compound. The resulting α-acyloxy carboxamides are also valuable scaffolds in medicinal chemistry.
The fluorine substituent on the aniline ring can also serve as a handle for further functionalization in post-MCR modifications, allowing for the introduction of additional complexity and diversity into the synthesized molecules.
Stereoselective Synthesis of Chiral Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a chiral molecule is often dependent on its absolute stereochemistry. nih.gov The development of stereoselective methods for the synthesis of chiral derivatives of this compound is therefore a significant area of research.
Amines of the type NHRR' and NRR′R″ are chiral due to the nitrogen center bearing four different substituents, including the lone pair of electrons. wikipedia.org However, the low energy barrier for nitrogen inversion often prevents the resolution of chiral amines. wikipedia.org To overcome this, strategies involving the use of chiral catalysts, chiral auxiliaries, or the synthesis from chiral precursors are employed.
One potential approach for the stereoselective synthesis of chiral derivatives of this compound involves the asymmetric amination of a suitable prochiral substrate. For instance, the use of a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, could facilitate the enantioselective addition of the aniline to a carbon-carbon double bond or a carbonyl group.
Another strategy involves the use of a chiral auxiliary attached to the nitrogen atom. This auxiliary can direct the stereochemical outcome of subsequent reactions, after which it can be cleaved to yield the desired enantiomerically enriched product.
Furthermore, stereospecific C-N bond-forming reactions can be employed. For example, a stereospecific coupling reaction between an enantioenriched boronic ester and an appropriate aryl precursor could lead to the formation of a chiral aniline with high enantiospecificity. nih.gov
The following table outlines some hypothetical approaches for the stereoselective synthesis of chiral derivatives of this compound, along with potential catalysts and expected outcomes.
| Reaction Type | Substrate | Chiral Catalyst/Auxiliary | Hypothetical Product | Expected Outcome (e.g., ee) |
| Asymmetric Reductive Amination | 3-fluoroaniline and Isobutyraldehyde | Chiral Phosphoric Acid | (S)- or (R)-3-fluoro-N-(2-methylpropyl)aniline | High enantiomeric excess (ee) |
| Asymmetric Hydroamination | Styrene and this compound | Chiral Rhodium Complex | Chiral N-(1-phenylethyl)-3-fluoro-N-(2-methylpropyl)aniline | High enantioselectivity |
| Diastereoselective Alkylation | Chiral N-sulfinyl-3-fluoroaniline | Isobutyl bromide | Chiral N-isobutyl-N-sulfinyl-3-fluoroaniline (precursor) | High diastereomeric excess (de) |
The development of such stereoselective methods would significantly enhance the utility of this compound as a building block for the synthesis of complex, biologically active molecules with defined three-dimensional structures.
Advanced Research Applications of 3 Fluoro N 2 Methylpropyl Aniline As a Chemical Intermediate
Role in the Design and Synthesis of Advanced Pharmaceutical Intermediates
The utility of fluorinated anilines as precursors in medicinal chemistry is well-established. nih.govossila.com 3-fluoro-N-(2-methylpropyl)aniline fits within this class, offering a strategic starting point for creating sophisticated pharmaceutical intermediates. The primary amine functionality allows for a wide range of chemical transformations, enabling its incorporation into larger, more complex molecular scaffolds.
This compound is a key building block for the synthesis of small molecule modulators that can interact with various biological targets like enzymes and receptors. The fluorine atom is a critical feature, often introduced to enhance a drug candidate's metabolic stability and bioavailability. The N-isobutyl group provides steric bulk and lipophilicity, which can be fine-tuned to optimize the molecule's interaction with the binding pocket of a target protein.
Researchers can leverage this intermediate to construct a library of compounds for screening purposes. The aniline (B41778) nitrogen can be acylated, alkylated, or used in cyclization reactions to build diverse heterocyclic systems, which are common cores in many drug molecules.
Table 1: Contribution of Structural Features to Pharmaceutical Potential
| Structural Feature | Contribution to Pharmaceutical Intermediate |
|---|---|
| 3-Fluoro Group | Enhances metabolic stability, modulates pKa, improves binding affinity through specific interactions (e.g., hydrogen bonding). |
| Aniline Core | Provides a reactive site for further chemical elaboration and scaffold diversification. ossila.com |
| N-(2-methylpropyl) Group | Influences solubility, lipophilicity, and steric interactions within a biological target's binding site. |
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, systematically modifying a lead compound to optimize its biological activity. nih.govfrontiersin.org this compound serves as an excellent foundational scaffold for such studies. Its structure contains distinct regions that can be systematically altered to probe their effect on efficacy and selectivity.
By using this compound as a constant core, researchers can synthesize analogues with variations at specific positions. For example, the isobutyl group can be replaced with other alkyl or cycloalkyl groups to explore the steric and hydrophobic requirements of a receptor pocket. The aromatic ring can be further substituted to investigate electronic and steric effects. These systematic modifications provide crucial data for building a comprehensive SAR model, guiding the design of more potent and selective drug candidates. nih.gov
Table 2: Exemplary SAR Modifications on the this compound Scaffold
| Modification Point | Example Modifications | Rationale for Study |
|---|---|---|
| N-Alkyl Group | methyl, ethyl, cyclopropyl, benzyl (B1604629) | To probe the size and nature of the hydrophobic pocket in the target protein. |
| Aromatic Ring | Introduction of additional substituents (e.g., chloro, methyl) | To modulate electronic properties and explore additional binding interactions. |
| Fluoro Position | Shifting fluorine to position 2, 4, or 5; replacement with other halogens | To determine the optimal position and nature of the halogen for target engagement and pharmacokinetic properties. |
Utilization in the Development of Specialty Agrochemical Precursors
The agrochemical industry continually seeks novel active ingredients for more effective and environmentally benign crop protection solutions. Fluorine-containing compounds have become increasingly important in this field, with fluorinated motifs being a key feature in many modern pesticides. researchgate.net Similar to its role in pharmaceuticals, this compound acts as a valuable intermediate in the synthesis of next-generation agrochemicals. ontosight.ai
Fluorinated anilines are established precursors in the production of various pesticides. ontosight.ai The compound this compound can be chemically transformed into more complex structures exhibiting herbicidal or fungicidal activity. The synthesis routes often involve converting the aniline into amides, ureas, or heterocyclic systems known to interact with biological targets in weeds or pathogenic fungi. The trifluoromethylaniline substructure, for instance, is a component of the longstanding herbicide trifluralin, highlighting the historical importance of such scaffolds in agrochemistry. researchgate.net
The development of enhanced crop protection agents focuses on improving efficacy, selectivity, and environmental profile. The specific substitution pattern of this compound offers a distinct advantage. The fluorine atom can increase the biological activity and metabolic stability of the final product, potentially leading to lower application rates and reduced environmental impact. researchgate.net The N-isobutyl group can be tailored to optimize uptake and translocation within the target pest or plant. This makes the intermediate a strategic choice for creating proprietary agrochemicals with improved performance characteristics.
Application in Materials Science Research and Development
Beyond life sciences, fluorinated aromatic amines are gaining attention in materials science for creating functional materials with unique properties. ontosight.ai this compound, with its combination of an aromatic ring, a reactive amine, and a fluorine substituent, is a candidate for research and development in this area.
This intermediate could potentially be used as a monomer or a precursor to monomers for the synthesis of specialty polymers. The incorporation of the fluorinated aniline moiety into a polymer backbone could impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. For example, related aniline derivatives have been explored as building blocks for polymers and liquid crystals. ontosight.ai Therefore, this compound represents a building block that could be investigated for applications in advanced coatings, high-performance films, or electronic materials where its specific structure can lead to novel material properties.
Monomers for the Synthesis of Functional Polymers and Coatings
The use of aniline and its derivatives as monomers is a cornerstone of polymer chemistry. These compounds can be polymerized to create materials with unique electrical, optical, and thermal properties. This compound, by virtue of its aniline structure, can serve as a building block for functional polymers. The presence of the fluorine atom can enhance the thermal stability and chemical resistance of the resulting polymer, while the N-isobutyl group can influence its solubility and processing characteristics.
Research into functional polymers often involves mechanosynthesis, a solvent-free method that can lead to higher yields and different polymer structures compared to conventional solvent-based approaches. Aniline derivatives are utilized in the mechanochemical synthesis of highly crosslinked N-connected polymers and polyanilines (PANI), which are known for their conductive properties. The incorporation of a monomer like this compound into such polymer chains could be explored to fine-tune the material's final properties for specific applications in coatings, composites, and functional fabrics.
Components in the Research of Electronic Materials
Fluorinated organic compounds are of significant interest in the field of electronic materials. The introduction of fluorine atoms into organic molecules can modulate their electronic properties, making them suitable for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Aniline derivatives, particularly fluorinated ones, serve as crucial intermediates for the synthesis of complex heterocyclic structures that form the core of these advanced materials.
The compound 2-fluoro-4-(trifluoromethyl)aniline, for example, is a precursor for various bicyclic and tricyclic heterocycles like quinoxalines, quinolines, and phenazines. Similarly, this compound can be used as a starting material to build custom-designed molecules for electronic applications. The fluorine substituent can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final compound, which is a critical factor in the performance of electronic devices.
Investigation as an Intermediate for High-Performance Dyes and Pigments
Aniline and its derivatives are fundamental intermediates in the synthesis of a vast array of dyes and pigments, particularly azo dyes. Azo dyes, which contain the characteristic azo group (-N=N-), account for over 60% of the dyes used in industry. The synthesis process typically involves a two-step reaction: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich compound.
This compound can serve as the primary amine in the diazotization step. The reaction, carried out in an acidic medium with sodium nitrite (B80452) at low temperatures, would convert the amino group into a highly reactive diazonium salt. This salt can then be coupled with various aromatic compounds, such as phenols or other anilines, to produce a wide spectrum of colors. The fluorine atom in the aniline ring can have a significant impact on the final color and properties of the dye, such as its lightfastness and chemical stability. For instance, cyanuric fluoride (B91410) is a key intermediate in making fluoro triazine reactive dyes, which form strong covalent bonds with fibers.
Table 1: Examples of Azo Dye Synthesis from Aniline Derivatives
| Diazonium Component (from Aniline Derivative) | Coupling Component | Resulting Dye Class |
|---|---|---|
| Diazotized 4-aminobenzoic acid | 1-H-pyrrole-2-carbaldehyde | Pyrrole Azo Dye |
| Diazotized p-substituted anilines | 8-methyl-4-hydroxyl-2-quinolone | Quinolone Azo Dye |
| Diazotized Aniline-2-sulfonic acid | Naphthol derivative | Naphthol Azo Dye |
Development of Advanced Analytical Methods for Detection and Quantification
Given the widespread use of aniline derivatives in industry, there is a corresponding need for sensitive and reliable analytical methods to monitor their presence in various matrices. These methods are crucial for quality control during manufacturing processes and for assessing environmental contamination.
Chromatographic-Spectrometric Methods for Trace Analysis
The determination of aniline and its derivatives at trace levels is predominantly achieved using chromatographic techniques coupled with spectrometric detection. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.
For fluorinated compounds, which can be challenging to analyze, Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful tool. Techniques such as Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offer high sensitivity and selectivity. For a compound like this compound, a method involving UHPLC with an atmospheric pressure chemical ionization (APCI) source could provide excellent detectability, allowing for quantification at very low concentrations.
Table 2: Comparison of Analytical Techniques for Aniline Derivatives
| Analytical Method | Common Detector | Typical Application | Detection Limits |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | UV, Diode Array | Routine analysis of water and industrial samples | ng/mL to µg/mL |
| Gas Chromatography (GC) | Mass Spectrometry (MS), FID | Analysis of volatile and semi-volatile anilines | ng/mL to µg/mL |
| Capillary Zone Electrophoresis (CZE) | Photometric | Environmental water analysis | 0.29–0.43 ng/mL |
Methodologies for Environmental and Process Monitoring
The development of robust analytical methodologies is essential for both environmental protection and industrial process control. Aniline derivatives are known to be toxic to aquatic life, making their monitoring in environmental water samples a priority.
On-line Solid-Phase Extraction (SPE) coupled with HPLC is an effective approach for analyzing drinking and environmental waters, as it automates the sample pre-concentration step, saving time and improving reproducibility. For more challenging analyses, such as detecting trace amounts in complex environmental samples, methods like capillary electrophoresis (CE) with on-line concentration techniques have been developed. These methods are environmentally friendly due to the minimal use of organic solvents and can achieve very low detection limits, making them suitable for ensuring that wastewater from manufacturing processes meets regulatory standards before discharge.
Conclusion and Future Research Directions
Summary of Key Academic Findings and Contributions
Academic research directly focused on the chemical compound 3-fluoro-N-(2-methylpropyl)aniline is notably limited in publicly accessible literature. Its primary documentation appears in chemical databases and supplier catalogs, which provide fundamental physicochemical properties but lack in-depth scholarly investigation into its synthesis, reactivity, and potential applications.
However, by examining the broader classes of compounds to which it belongs—fluoroanilines and N-alkyl anilines—we can infer its potential scientific context. Research on analogous compounds has established several key principles:
Synthetic Methodologies: The N-alkylation of anilines is a well-explored area of organic synthesis. Traditional methods often involve the use of alkyl halides, but these can lead to over-alkylation, producing mixtures of secondary and tertiary amines. Modern synthetic strategies focus on achieving higher selectivity for mono-N-alkylation. These include catalytic reductive amination and the use of more environmentally benign alkylating agents. researchgate.netnih.gov For instance, methods for the selective N-alkylation of anilines using alcohols as alkylating agents, catalyzed by transition metals, are gaining prominence due to their atom economy. nih.gov
Influence of Fluorine Substitution: The presence of a fluorine atom on the aniline (B41778) ring is known to significantly modify the compound's chemical and biological properties. Fluorine's high electronegativity can alter the pKa of the amino group, influencing its nucleophilicity and basicity. In the context of medicinal chemistry, fluorine substitution can enhance a molecule's metabolic stability and lipophilicity, which in turn can improve its pharmacokinetic profile, including absorption and distribution. bloomtechz.com
Role as a Chemical Intermediate: Fluoroanilines and N-alkyl anilines are valuable intermediates in the synthesis of a wide range of commercially important molecules, including pharmaceuticals, agrochemicals, and dyes. ontosight.aigoogle.com For example, 4-fluoroaniline (B128567) is a precursor to the fungicide fluoroimide (B1207414) and certain fentanyl analogs. wikipedia.org Similarly, N-alkylated anilines are integral to the manufacture of various bioactive compounds. google.com
While no specific academic studies on This compound were identified, its structure suggests it would be synthesized via the N-alkylation of 3-fluoroaniline (B1664137) with an isobutyl group-containing reagent. The key findings in the broader fields of fluoroaniline (B8554772) chemistry and N-alkylation techniques provide a foundational understanding for any future research on this specific molecule.
Emerging Trends in Fluoroaniline and N-Alkyl Aniline Research
The fields of fluoroaniline and N-alkyl aniline chemistry are dynamic, with several emerging trends that are likely to shape future research:
Catalytic N-Alkylation: There is a strong trend towards the development of more efficient and selective catalytic systems for N-alkylation. This includes the use of earth-abundant metal catalysts (e.g., iron, manganese) as alternatives to precious metals (e.g., palladium, iridium). nih.govresearchgate.net Furthermore, visible-light-induced N-alkylation reactions are gaining traction as they often proceed under mild, metal-free conditions. nih.gov
Green Chemistry Approaches: A significant focus is on developing more environmentally friendly synthetic routes. This involves the use of non-toxic and readily available alkylating agents, such as alcohols and carboxylic acids, which produce water as the primary byproduct. researchgate.netnih.gov The use of ionic liquids as recyclable reaction media to minimize volatile organic solvents is also being explored.
Late-Stage Functionalization: The direct introduction of N-alkyl groups into complex molecules at a late stage of a synthetic sequence is a powerful tool in drug discovery. Research is ongoing to develop methods that allow for the precise N-alkylation of advanced intermediates without the need for protecting groups, thereby streamlining the synthesis of analog libraries for structure-activity relationship (SAR) studies.
Fluorine Chemistry in Drug Discovery: The strategic incorporation of fluorine into drug candidates continues to be a major trend in medicinal chemistry. Researchers are exploring the synthesis of novel fluorinated building blocks, including a variety of fluoroanilines, to fine-tune the properties of bioactive molecules. bloomtechz.comontosight.ai The development of new fluorination and fluoroalkylation reactions is also an active area of investigation.
These trends highlight a move towards more sustainable, efficient, and precise methods for the synthesis of complex amines, with a continued appreciation for the unique properties that fluorine imparts on organic molecules.
Identification of Unexplored Research Avenues for this compound
Given the absence of dedicated research on This compound , numerous avenues for investigation remain open:
Synthesis and Characterization: A foundational study would involve the development and optimization of a high-yield, selective synthesis of This compound . A comparative study of different N-alkylation methods (e.g., reductive amination, direct alkylation with isobutyl halides or tosylates, catalytic alkylation with isobutanol) could be undertaken to identify the most efficient route. Comprehensive spectroscopic characterization (NMR, IR, MS) and physicochemical property determination would provide essential data for this compound.
Exploration of Chemical Reactivity: The reactivity of This compound is largely unexplored. Studies could investigate its participation in various organic reactions, such as electrophilic aromatic substitution, to understand how the interplay between the activating N-isobutyl group and the deactivating but ortho-, para-directing fluorine atom influences regioselectivity. Its potential as a ligand in organometallic chemistry could also be investigated.
Screening for Biological Activity: Drawing inspiration from the wide range of applications for other fluoroanilines and N-alkyl anilines, This compound and its derivatives could be screened for various biological activities. Potential areas of interest include its use as a scaffold for novel herbicides, insecticides, or as a building block for pharmaceutical agents targeting the central nervous system, inflammation, or infectious diseases.
Polymer and Materials Science Applications: N-alkylanilines can be precursors to conductive polymers and other functional materials. Research could explore the potential of This compound as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with unique thermal, optical, or electronic properties.
Potential for Interdisciplinary Collaborations and Translational Research
The exploration of This compound offers significant opportunities for interdisciplinary collaboration:
Organic Chemistry and Medicinal Chemistry: Synthetic organic chemists could collaborate with medicinal chemists to design and synthesize libraries of compounds derived from This compound . These libraries could then be screened for biological activity, with promising hits undergoing further optimization to develop new therapeutic leads.
Chemistry and Materials Science: Collaborations between organic chemists and materials scientists could lead to the development of new functional materials. For example, the incorporation of This compound into polymer backbones could result in materials with enhanced thermal stability, flame retardancy, or specific electronic properties for applications in electronics and aerospace.
Computational Chemistry and Experimental Chemistry: Computational chemists could perform in silico studies to predict the properties, reactivity, and potential biological targets of This compound and its derivatives. These theoretical predictions could guide experimental work, making the research process more efficient and targeted.
Agrochemical Science: Collaboration with agrochemical researchers could involve the synthesis and testing of derivatives of This compound for herbicidal, fungicidal, or insecticidal activity, potentially leading to the development of new crop protection agents.
The journey from a sparsely documented chemical compound to a well-understood molecule with tangible applications is a long one. For This compound , this journey has yet to begin, representing a fertile ground for future scientific inquiry and innovation.
Q & A
Q. What are the optimal synthetic routes for 3-fluoro-N-(2-methylpropyl)aniline, and how do reaction conditions influence yield?
The compound is typically synthesized via alkylation of 3-fluoroaniline with 2-methylpropyl halides (e.g., 2-methylpropyl bromide). A two-step method is common:
Deprotonation : Use a base (e.g., K₂CO₃, NaOH) to activate the aniline nitrogen.
Alkylation : React with 2-methylpropyl bromide in polar aprotic solvents (e.g., DMF, DMSO) under reflux (80–120°C).
Q. Key Variables :
- Base selection : Stronger bases (e.g., NaH) may improve alkylation efficiency but risk side reactions.
- Solvent polarity : Higher polarity enhances nucleophilicity of the amine.
- Temperature : Prolonged heating (>12 hours) ensures complete substitution.
Q. Example Optimization Table :
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| K₂CO₃ | DMF | 100 | 72 | |
| NaOH | DMSO | 120 | 68 | |
| NaH | THF | 80 | 65* | |
| *Note: Side products observed with NaH due to over-alkylation. |
Q. How does the fluorine substituent at the 3-position influence spectroscopic characterization (e.g., NMR, IR)?
The electron-withdrawing fluorine atom induces distinct shifts in NMR and IR spectra:
- ¹H NMR : Deshielding of adjacent protons (e.g., H-2 and H-4 on the aromatic ring) with coupling constants J~H-F~ ≈ 8–10 Hz.
- ¹⁹F NMR : A singlet near -110 ppm (vs. CFCl₃) due to the absence of neighboring fluorine atoms .
- IR : C-F stretch at 1220–1150 cm⁻¹ and N-H stretch (secondary amine) at 3300–3200 cm⁻¹.
Data Contradiction : Overlapping aromatic signals in ¹H NMR (e.g., H-5 and H-6) may require advanced techniques like COSY or NOESY for resolution .
Advanced Research Questions
Q. What mechanistic insights explain the directing effects of the fluorine substituent in electrophilic aromatic substitution (EAS)?
The meta-directing fluorine atom deactivates the ring, favoring substitution at the para position. However, steric hindrance from the bulky 2-methylpropyl group can override electronic effects, leading to unexpected regioselectivity.
Case Study : Nitration of this compound yields 4-nitro-3-fluoro-N-(2-methylpropyl)aniline as the major product (70% yield), despite fluorine’s meta-directing nature. Computational studies suggest steric blocking of the meta position by the isobutyl group .
Q. How do structural analogs (e.g., 3-ethyl vs. 3-fluoro derivatives) compare in biological activity?
Comparative Table :
| Compound | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) | Notes |
|---|---|---|---|
| This compound | 12.3 ± 1.2 | 8.9 ± 0.8 | Enhanced activity vs. non-fluorinated analogs |
| 3-ethyl-N-(2-methylpropyl)aniline | 25.6 ± 2.1 | 18.4 ± 1.5 | Lower electron-withdrawing effect |
| 4-fluoro-N-(2-methylpropyl)aniline | 9.8 ± 0.9 | 7.2 ± 0.6 | Para-fluorine improves membrane permeability |
Contradiction : Fluorine’s position (meta vs. para) significantly alters bioactivity, but conflicting reports exist on its role in cytotoxicity .
Q. How can researchers resolve contradictions in reported synthetic yields for N-alkylation of 3-fluoroaniline?
Discrepancies arise from:
- Electron-withdrawing substituents : Fluorine reduces nucleophilicity, requiring harsher conditions.
- Steric effects : Bulky alkyl halides (e.g., 2-methylpropyl bromide) slow reaction kinetics.
Q. Mitigation Strategies :
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkyl halide solubility .
- Optimize molar ratios (aniline:alkyl halide ≥ 1:1.2) to minimize incomplete substitution .
Example : A study using 1.5 equivalents of 2-methylpropyl bromide achieved 85% yield in DMF with K₂CO₃, while 1.0 equivalent gave only 55% .
Methodological Recommendations
- Synthesis : Prioritize DMF/K₂CO₃ for scalability and reproducibility.
- Characterization : Use ¹⁹F NMR to confirm fluorine integrity and 2D NMR to resolve aromatic signals.
- Biological Assays : Screen against Gram-positive bacteria (e.g., S. aureus) due to the compound’s lipophilicity .
For further details, consult PubChem (CID: [insert]) or ECHA registration dossiers, avoiding non-peer-reviewed platforms like BenchChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
